molecular formula C13H18O3 B3826798 2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol

2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol

Cat. No.: B3826798
M. Wt: 222.28 g/mol
InChI Key: OSYQUVFLQIPNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,5,6-trimethyl-1,3-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol typically involves the reaction of a phenol derivative with a suitable dioxane precursor. One common method is the condensation reaction between a phenol and 2,2,5-trimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction conditions often include the use of a catalyst, such as sulfuric acid or sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives .

Scientific Research Applications

2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component of pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. Additionally, the dioxane moiety may contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A related compound with similar structural features but lacking the phenolic hydroxyl group.

    Methyl Meldrum’s acid: Another structurally related compound used in organic synthesis.

    Methylmalonic acid cyclic isopropylidene ester: Shares the dioxane moiety but differs in other structural aspects.

Uniqueness

2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol is unique due to the combination of the phenolic hydroxyl group and the 2,5,6-trimethyl-1,3-dioxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8-9(2)15-10(3)16-13(8)11-6-4-5-7-12(11)14/h4-10,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYQUVFLQIPNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(OC1C2=CC=CC=C2O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol
Reactant of Route 3
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol
Reactant of Route 4
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol
Reactant of Route 5
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol
Reactant of Route 6
2-(2,5,6-trimethyl-1,3-dioxan-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.